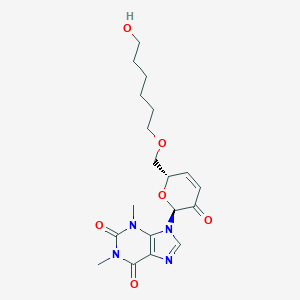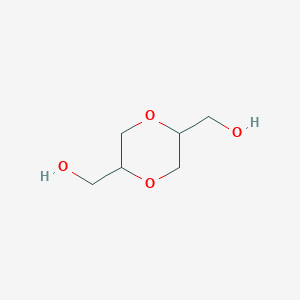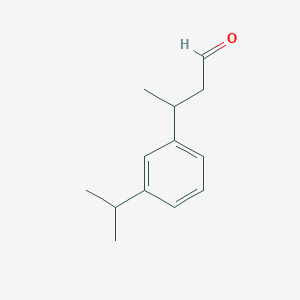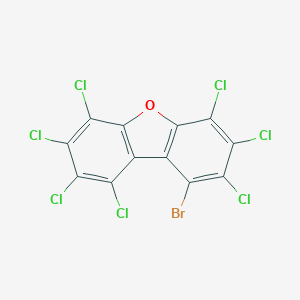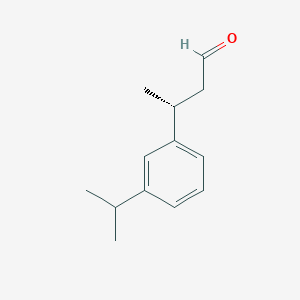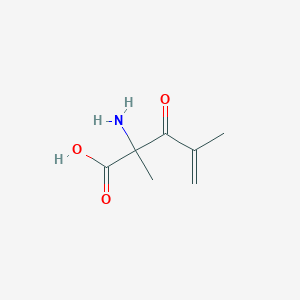
2-Amino-2,4-dimethyl-3-oxopent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homocysteine thiolactone is a naturally occurring compound that is formed by the cyclization of homocysteine. It is an important intermediate in the biosynthesis of methionine and cysteine. Homocysteine thiolactone is also involved in various other biochemical processes, including protein synthesis, DNA methylation, and regulation of gene expression. It has been found to be associated with several diseases, including cardiovascular disease, Alzheimer's disease, and cancer.
Mecanismo De Acción
The exact mechanism of action of homocysteine thiolactone is not fully understood. However, it is known to be involved in the regulation of protein synthesis and gene expression. Homocysteine thiolactone can also undergo hydrolysis to form homocysteine, which can then be metabolized to form methionine or cysteine. The levels of homocysteine thiolactone in the body are tightly regulated, and any disturbance in this regulation can lead to various pathological conditions.
Efectos Bioquímicos Y Fisiológicos
Homocysteine thiolactone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of methionine and cysteine. Homocysteine thiolactone has also been found to induce oxidative stress and promote inflammation. Elevated levels of homocysteine thiolactone have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Homocysteine thiolactone is a relatively simple compound that can be synthesized in a laboratory setting. It is also commercially available from several chemical suppliers. Homocysteine thiolactone is stable under normal laboratory conditions and can be stored for extended periods of time. However, it is important to handle homocysteine thiolactone with caution, as it is a toxic compound that can cause skin irritation and respiratory distress.
Direcciones Futuras
Future research on homocysteine thiolactone will focus on understanding its role in various biological processes and its association with disease. There is a need to develop new therapeutic strategies to target homocysteine thiolactone and prevent its pathological effects. Future research will also focus on developing new methods for the synthesis and analysis of homocysteine thiolactone, as well as its derivatives and analogs.
Métodos De Síntesis
Homocysteine thiolactone can be synthesized by the reaction of homocysteine with thionyl chloride in the presence of triethylamine. The reaction yields homocysteine thiolactone as a white crystalline solid. The synthesis of homocysteine thiolactone is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Homocysteine thiolactone has been extensively studied for its role in various biological processes. It has been found to be involved in protein synthesis, DNA methylation, and regulation of gene expression. Homocysteine thiolactone has also been implicated in the pathogenesis of several diseases, including cardiovascular disease, Alzheimer's disease, and cancer. Research has focused on understanding the mechanisms underlying these associations and developing therapeutic strategies to target homocysteine thiolactone.
Propiedades
Número CAS |
109970-49-2 |
|---|---|
Nombre del producto |
2-Amino-2,4-dimethyl-3-oxopent-4-enoic acid |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-amino-2,4-dimethyl-3-oxopent-4-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5(9)7(3,8)6(10)11/h1,8H2,2-3H3,(H,10,11) |
Clave InChI |
BKLYYBCKVCMJGW-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)C(C)(C(=O)O)N |
SMILES canónico |
CC(=C)C(=O)C(C)(C(=O)O)N |
Sinónimos |
4-Pentenoicacid,2-amino-2,4-dimethyl-3-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



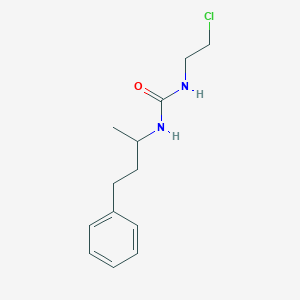
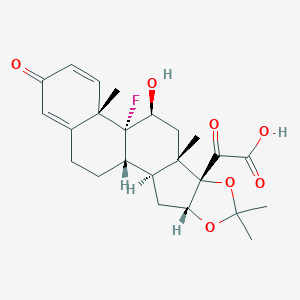
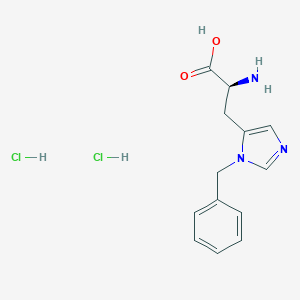
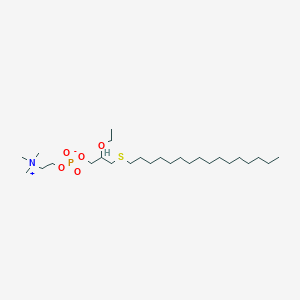
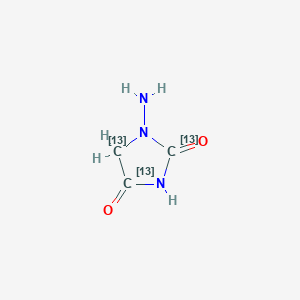
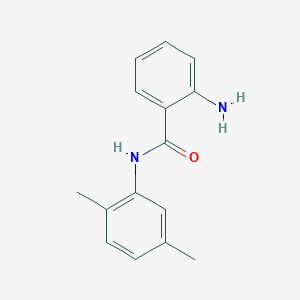
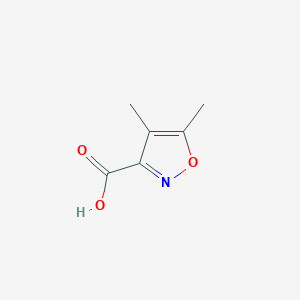
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
